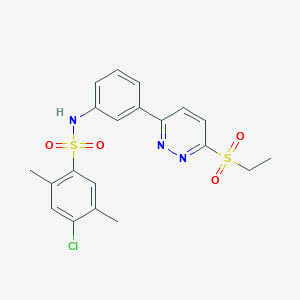
4-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring and the benzenesulfonamide moiety. The chlorine atom and the ethylsulfonyl group would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the functional groups present .Scientific Research Applications
Transport through Soil Columns
Chlorsulfuron, a compound with a structure similar to the one , exhibits high soil persistence, leading to interest in its mobility within agricultural soils. The study by Veeh et al. (1994) focuses on the transport characteristics of chlorsulfuron through both disturbed and undisturbed soil columns and assesses the prediction accuracy of the LEACHM model for chlorsulfuron transport. This research is crucial for understanding how such compounds move within the soil, affecting agricultural and environmental safety (Veeh, Inskeep, Roe, & Ferguson, 1994).
Enzyme Inhibition and Antioxidant Potential
Kausar et al. (2019) synthesized novel Schiff bases from a related sulfonamide compound and evaluated their enzyme inhibition potential against AChE and BChE enzymes, along with their antioxidant capabilities. Compounds showed significant enzyme inhibition, suggesting potential therapeutic applications in diseases where these enzymes are implicated. This study demonstrates the biochemical applications of sulfonamide derivatives in medical research (Kausar et al., 2019).
Anticancer and Anti-HIV Evaluation
Pomarnacka and Kornicka (2001) explored the anticancer and anti-HIV activities of 2-mercaptobenzenesulfonamide derivatives, revealing their potential against leukemia cell lines and moderate anti-HIV activity. This highlights the role of sulfonamide derivatives in developing new therapeutic agents for cancer and HIV, indicating a broader scope of application for sulfonamide-based compounds in pharmaceutical research (Pomarnacka & Kornicka, 2001).
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with a sulfonamide fragment and evaluated their antimicrobial activity against various bacteria and fungi. The study suggests sulfonamide derivatives' potential in developing new antimicrobial agents, contributing to addressing the rising challenge of antimicrobial resistance (Sarvaiya, Gulati, & Patel, 2019).
Future Directions
properties
IUPAC Name |
4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-4-29(25,26)20-9-8-18(22-23-20)15-6-5-7-16(12-15)24-30(27,28)19-11-13(2)17(21)10-14(19)3/h5-12,24H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPCPCKEQBAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2959480.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)
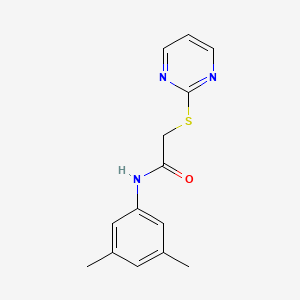
![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)

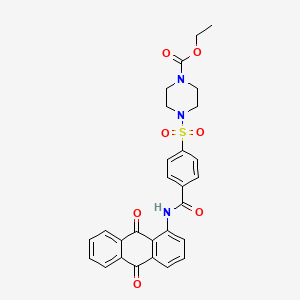

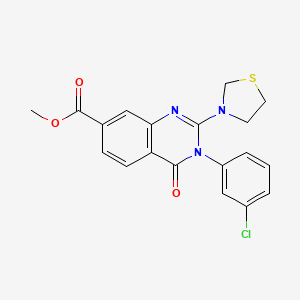
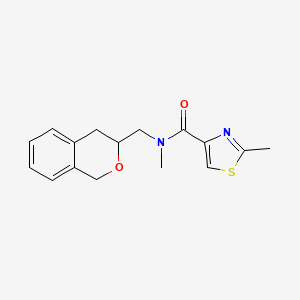
![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)
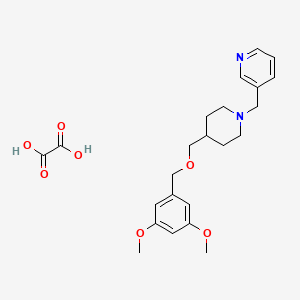

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)